1-Butylpyrazole-4-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

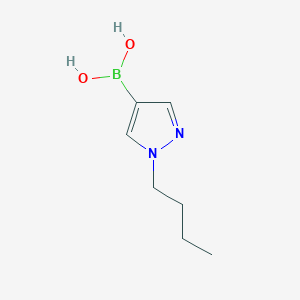

1-Butylpyrazole-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring with a butyl substituent at the nitrogen atom. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling

準備方法

1-Butylpyrazole-4-boronic acid can be synthesized through several routes. One common method involves the borylation of 1-butylpyrazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions and can be carried out in solvents like tetrahydrofuran or dimethylformamide .

Industrial production methods for boronic acids often involve the use of Grignard reagents or organolithium compounds to introduce the boronic acid group. These methods are scalable and can produce high yields of the desired product .

化学反応の分析

1-Butylpyrazole-4-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. Major products formed from these reactions include biaryl compounds and other substituted pyrazoles .

科学的研究の応用

While there isn't specific information available about the applications of "1-Butylpyrazole-4-boronic acid," the search results do provide context on boronic acids and their uses in organic synthesis and medicinal chemistry.

Boronic acids possess anticancer, antibacterial, and antiviral activities, and can be used as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities . The preparation of compounds with this chemical group is relatively simple and well known .

Boronic Acids in Medicinal Chemistry

Boronic acids have applications in medicinal chemistry, with interest in these compounds growing after the discovery of bortezomib .

Approved drugs containing boronic acids :

- Bortezomib Approved by FDA in 2003, is used for the treatment of multiple myeloma .

- N -dipeptidyl boronic acid Approved by FDA and EMA in 2015 and 2016, is also used for treatment of multiple myeloma, having the same mechanism as bortezomib .

- Vaborbactam Approved by the FDA in 2017 and by the EMA in 2018, is a β-lactamase inhibitor used with antibiotics to treat urinary, abdominal, and lung infections .

作用機序

The mechanism of action of 1-Butylpyrazole-4-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes .

類似化合物との比較

1-Butylpyrazole-4-boronic acid can be compared to other boronic acids such as phenylboronic acid and pinacolborane. While phenylboronic acid is widely used in organic synthesis, this compound offers unique properties due to the presence of the pyrazole ring, which can enhance its reactivity and selectivity in certain reactions . Similar compounds include:

- Phenylboronic acid

- Pinacolborane

- Cyclobutylboronic acid

These compounds share the boronic acid functional group but differ in their substituents, which can influence their chemical behavior and applications.

生物活性

1-Butylpyrazole-4-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols and have been utilized in various therapeutic applications, including cancer treatment and antibacterial agents. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

This compound features a unique structural configuration that enhances its reactivity and selectivity in biological systems. The presence of the pyrazole ring contributes to its biological interactions, making it a candidate for further pharmacological exploration .

Anticancer Activity

Recent studies have indicated that boronic acids, including this compound, exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit proteasome activity, which is crucial for cancer cell survival. Bortezomib, a well-known boronic acid derivative, serves as a reference point for the anticancer potential of similar compounds .

Case Study: In Vitro Cytotoxicity

In a comparative study of various boronic acids, this compound demonstrated cytotoxic effects against several cancer cell lines. The compound's IC50 values were assessed using standard MTT assays, revealing a notable efficacy against breast cancer (MCF-7) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 18.76 |

| Bortezomib | MCF-7 | 12.50 |

This data suggests that while this compound is effective, further optimization may be necessary to enhance its potency compared to established drugs like bortezomib .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Research indicates that this compound exhibits activity against various bacterial strains, including Escherichia coli. The minimum inhibitory concentrations (MIC) were determined through broth microdilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Staphylococcus aureus | 5.00 |

These findings highlight the potential of this compound as an antibacterial agent, particularly in the face of rising antibiotic resistance .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes. In particular, studies have shown that this compound can inhibit acetylcholinesterase and butyrylcholinesterase enzymes.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

The inhibition of these enzymes suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent .

特性

IUPAC Name |

(1-butylpyrazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6,11-12H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUJWRDQDMVDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。